molecular formula C9H12O4 B13681399 Ethyl 3-(3-Furyl)-3-hydroxypropanoate

Ethyl 3-(3-Furyl)-3-hydroxypropanoate

Cat. No.: B13681399
M. Wt: 184.19 g/mol
InChI Key: LOEKCJCEANUKIF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Furyl)-3-hydroxypropanoate is an organic compound with a molecular formula of C9H12O4 It is characterized by the presence of a furan ring, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Furyl)-3-hydroxypropanoate typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by esterification. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Furyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenation using bromine in acetic acid

Major Products Formed

    Oxidation: Formation of Ethyl 3-(3-Furyl)-3-oxopropanoate

    Reduction: Formation of Ethyl 3-(3-Furyl)-3-hydroxypropanol

    Substitution: Formation of halogenated derivatives of the furan ring

Scientific Research Applications

Ethyl 3-(3-Furyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Furyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-Furyl)-3-hydroxypropanoate
  • Ethyl 3-(4-Furyl)-3-hydroxypropanoate
  • Ethyl 3-(3-Thienyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(3-Furyl)-3-hydroxypropanoate is unique due to the position of the furan ring and the hydroxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties and interaction profiles with biological targets.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 3-(furan-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C9H12O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8,10H,2,5H2,1H3

InChI Key

LOEKCJCEANUKIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=COC=C1)O

Origin of Product

United States

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